molecular formula C11H16N4 B11898146 1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl- CAS No. 646056-08-8

1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-

Cat. No.: B11898146
CAS No.: 646056-08-8
M. Wt: 204.27 g/mol
InChI Key: KVMQDFHPENHKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[44]NONANE is a heterocyclic compound featuring a spiro structure with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazin-2-amine with a suitable cyclic ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-(PYRIDIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE
  • 7-(PYRIDAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE
  • 7-(PYRIMIDIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE

Uniqueness

7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

646056-08-8

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(14-4-1)3-7-15(9-11)10-8-12-5-6-13-10/h5-6,8,14H,1-4,7,9H2

InChI Key

KVMQDFHPENHKQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NC=CN=C3)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.